7-(2-bromoethoxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-bromoethoxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one is a synthetic organic compound belonging to the chromene family. Chromenes are oxygen-containing heterocycles that are widely found in natural products, pharmaceutical agents, and biologically relevant molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromene core . Subsequent functionalization steps introduce the bromoethoxy and dimethoxyphenyl groups through nucleophilic substitution and electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
7-(2-bromoethoxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to modify the bromoethoxy and dimethoxyphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen groups.
Scientific Research Applications
7-(2-bromoethoxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(2-bromoethoxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar compounds to 7-(2-bromoethoxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one include other chromene derivatives with different substituents. These compounds share the chromene core structure but differ in their functional groups, which can significantly impact their chemical properties and biological activities. Some examples of similar compounds include:
- 7-(2-chloroethoxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one
- 7-(2-iodoethoxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one
- 7-(2-bromoethoxy)-3-(2,4-dimethoxyphenyl)-4H-chromen-4-one
The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct chemical reactivity and biological activity compared to other chromene derivatives.
Properties
IUPAC Name |
7-(2-bromoethoxy)-3-(3,4-dimethoxyphenyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrO5/c1-22-16-6-3-12(9-18(16)23-2)15-11-25-17-10-13(24-8-7-20)4-5-14(17)19(15)21/h3-6,9-11H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBDYJRTNBOXHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCCBr)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.